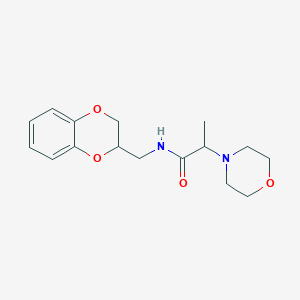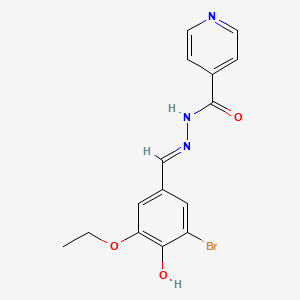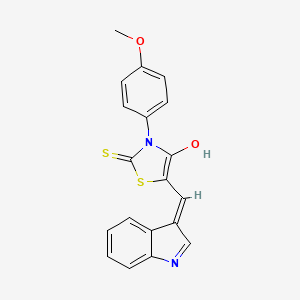
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide, also known as L-685,458, is a potent and selective inhibitor of gamma-secretase. Gamma-secretase is an enzyme that plays a critical role in the processing of amyloid precursor protein (APP) and the generation of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD).
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide inhibits gamma-secretase activity by binding to the active site of the enzyme and preventing the cleavage of APP. This results in a decrease in the production of Aβ peptides, which are the main component of amyloid plaques in the brains of AD patients.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide has been shown to reduce Aβ peptide levels in the brain and cerebrospinal fluid of animal models of AD. It also reduces Aβ plaque deposition and improves cognitive function in these models. However, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide has been found to have off-target effects on other proteins, which may limit its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide is a potent and selective inhibitor of gamma-secretase, making it a valuable tool for studying the role of gamma-secretase in AD pathogenesis. However, it has been found to have off-target effects on other proteins, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide. One area of interest is the development of more selective gamma-secretase inhibitors that do not have off-target effects. Another area of interest is the investigation of the long-term effects of gamma-secretase inhibition on brain function and the potential for cognitive impairment. Additionally, the use of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide in combination with other drugs for the treatment of AD is an area of active research.
Métodos De Síntesis
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide can be synthesized by the condensation of 2-(4-morpholinyl)propan-1-amine with 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide in high purity.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide has been extensively studied in preclinical and clinical settings as a potential therapeutic agent for AD. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide inhibits gamma-secretase activity and reduces the production of Aβ peptides in a dose-dependent manner. In vivo studies in animal models of AD have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(4-morpholinyl)propanamide reduces Aβ plaque deposition and improves cognitive function.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-12(18-6-8-20-9-7-18)16(19)17-10-13-11-21-14-4-2-3-5-15(14)22-13/h2-5,12-13H,6-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOOXUNRMMEHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1COC2=CC=CC=C2O1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6131050.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)
![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)

![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)

![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)
![N-allyl-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6131115.png)

![ethyl 3-(2-fluorobenzyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6131136.png)
